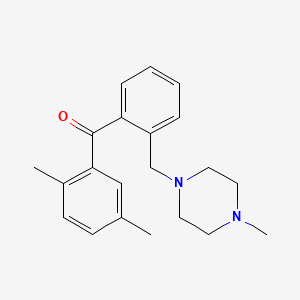

2,5-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C21H26N2O . It is offered by various chemical suppliers for research and experimental use .

Chemical Reactions Analysis

The specific chemical reactions involving 2,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone are not provided in the search results . For detailed reaction mechanisms and conditions, it is recommended to refer to specialized chemical literature.Physical And Chemical Properties Analysis

2,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone has a molecular weight of 322.44 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación

Photoremovable Protecting Group for Carboxylic Acids

2,5-Dimethylphenacyl esters, closely related to the compound of interest, have been studied for their potential as photoremovable protecting groups for carboxylic acids. This application is crucial in organic synthesis and biochemistry, particularly for "caged compounds." The photorelease process is initiated by efficient photoenolization, with quantum yields indicating higher efficiency in nonpolar solvents. This characteristic could be fundamental in the development of light-sensitive protective groups for controlled release in chemical reactions (Zabadal et al., 2001).

Environmental Applications

A novel approach to removing benzophenone-4 from water involved the use of tertiary amine-functionalized crosslinking polymeric resins. Although not directly related to 2,5-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, this study underscores the broader context of benzophenone derivatives in environmental remediation. The one-step fabrication method used in this research aligns with principles of cleaner production and environmental sustainability (Zhou et al., 2018).

Photocycloaddition Reactions

The solid-state photocycloaddition reactions of certain dimethyl-pyrones with benzophenone have shown high site- and regioselectivity. These reactions, facilitated in the solid state, highlight the potential use of benzophenone derivatives in synthesizing complex organic compounds with specific structural configurations. The effectiveness of these reactions in solid state compared to solutions points to innovative pathways in organic synthesis (Wang et al., 2007).

Catalytic Applications

A sulfonated Schiff base dimethyltin(IV) coordination polymer demonstrated its use as a catalyst for Baeyer–Villiger oxidation under environmentally friendly conditions. Although this research does not directly involve 2,5-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, it presents a precedent for the utility of benzophenone derivatives in catalysis, potentially opening avenues for the compound to serve as a catalyst or a part of catalytic systems (Martins et al., 2016).

Synthesis of Functionalized Benzophenones

Chromones reacted with dimethyl acetonedicarboxylate led to the synthesis of functionalized benzophenones, showcasing the versatility of benzophenone derivatives in synthesizing a range of organic compounds. This study exemplifies the role of benzophenone derivatives in facilitating complex organic reactions, which could be relevant to the chemical behavior and utility of 2,5-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone (Terzidis et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2,5-dimethylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-8-9-17(2)20(14-16)21(24)19-7-5-4-6-18(19)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXLVZSJMRIPNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCN(CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643878 |

Source

|

| Record name | (2,5-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898783-17-0 |

Source

|

| Record name | Methanone, (2,5-dimethylphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1360407.png)

![3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360408.png)

![n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360416.png)